molecular formula C7H8N4O2 B7763747 Theophylline CAS No. 8061-56-1

Theophylline

Cat. No.: B7763747
CAS No.: 8061-56-1
M. Wt: 180.16 g/mol
InChI Key: ZFXYFBGIUFBOJW-UHFFFAOYSA-N
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Description

Theophylline, also known as 1,3-dimethylxanthine, is a naturally occurring alkaloid found in tea leaves and cocoa beans. It is a member of the methylxanthine class of compounds, which also includes caffeine and theobromine. This compound is primarily used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing the smooth muscles in the airways .

Mechanism of Action

Target of Action

Theophylline, a methylxanthine derivative, primarily targets phosphodiesterase enzymes and adenosine receptors . Phosphodiesterases play a crucial role in breaking down cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes . Adenosine receptors, on the other hand, are involved in numerous physiological functions, including inflammatory responses and neurotransmission .

Mode of Action

This compound acts as a competitive nonselective phosphodiesterase inhibitor , which increases intracellular levels of cAMP . By inhibiting phosphodiesterase, this compound prevents the breakdown of cAMP, leading to its accumulation within cells . This compound also acts as an adenosine receptor antagonist , blocking the action of adenosine and thereby modulating various physiological processes .

Biochemical Pathways

This compound’s inhibition of phosphodiesterase leads to an increase in cAMP levels. Elevated cAMP levels can lead to smooth muscle relaxation , particularly in the bronchial tubes, and suppression of airway responsiveness to stimuli . This mechanism is particularly beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation is desired .

Pharmacokinetics

This compound is well absorbed when taken orally, with an oral bioavailability of approximately 96% . It is extensively metabolized in the liver, primarily via N-demethylation through cytochrome P450 1A2 . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .

Result of Action

The molecular and cellular effects of this compound’s action include bronchial smooth muscle relaxation , increased heart muscle contractility and efficiency , increased heart rate , and increased renal blood flow . It also has anti-inflammatory effects and a central nervous system stimulatory effect, mainly on the medullary respiratory center .

Action Environment

Environmental factors such as diet, smoking status, and concomitant diseases can influence this compound’s action, efficacy, and stability . For instance, a high carbohydrate-low protein diet or ingestion of caffeinated products can affect this compound clearance . Additionally, factors like gender, age, obesity, heart failure, hypoxia, and liver disease can affect the half-life of this compound .

Biochemical Analysis

Biochemical Properties

Theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It interacts with various enzymes and proteins, including phosphodiesterase isoenzymes and adenosine receptors . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has several actions at a cellular level, including inhibition of phosphodiesterase isoenzymes, antagonism of adenosine, enhancement of catecholamine secretion, and modulation of calcium fluxes . It also has immunomodulatory and anti-inflammatory properties .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting phosphodiesterase, blocking adenosine receptors, and activating histone deacetylase . It competitively inhibits type III and type IV phosphodiesterase, the enzyme responsible for breaking down cyclic AMP in smooth muscle cells .

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For example, it has been shown to have intracellular effects on phosphodiesterases, calcium concentration, and adenosine receptors . This compound’s metabolism follows Michaelis-Menten kinetics; first-order kinetics changes to zero-order elimination as higher serum this compound concentrations are attained .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in Beagle dogs, this compound was administered with and without food in single doses, and the bioavailability parameters were compared . This compound’s effects were also observed in dogs receiving it chronically, with the most common adverse effects being mild and including agitation, excitement, and increased activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. In adults, approximately 90% of this compound is metabolized in the liver, primarily undergoing 8-hydroxylation to 1,3-dimethyluric acid, with N-demethylation forming 1-methylxanthine and 3-methylxanthine being the alternative routes .

Transport and Distribution

This compound distributes rapidly into fat-free tissues and body water. Approximately 40% is bound to plasma proteins, primarily to albumin . This compound passes freely across the placenta, into breast milk, and into cerebrospinal fluid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theophylline can be synthesized through various chemical routes. One common method involves the methylation of xanthine. The process typically includes the following steps:

    Nitration and Reduction: Xanthine is first nitrated to form 5-nitroso-6-amino-1,3-dimethyluracil.

    Cyclization: The reduced product undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as tea leaves, followed by purification. Another method includes the chemical synthesis route mentioned above, which is scaled up for industrial purposes. Techniques such as crystallization, solvent evaporation, and column chromatography are employed to purify the final product .

Comparison with Similar Compounds

  • Caffeine
  • Theobromine
  • Aminophylline (a compound containing theophylline and ethylenediamine)

Properties

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione
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InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)
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InChI Key

ZFXYFBGIUFBOJW-UHFFFAOYSA-N
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Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2
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Molecular Formula

C7H8N4O2
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DSSTOX Substance ID

DTXSID5021336
Record name Theophylline
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Molecular Weight

180.16 g/mol
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Physical Description

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER.
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Solubility

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate
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Density

g/cm³
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Vapor Pressure

negligible
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Mechanism of Action

Theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin., Theophylline is an old drug experiencing a renaissance owing to its beneficial antiinflammatory effects in chronic respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Multiple modes of antiinflammatory action have been reported, including inhibition of the enzymes that degrade cAMP-phosphodiesterase (PDE). Using primary cultures of airway smooth muscle (ASM) cells, we recently revealed that PDE4 inhibitors can potentiate the antiinflammatory action of beta2-agonists by augmenting cAMP-dependent expression of the phosphatase that deactivates mitogen-activated protein kinase (MAPK)-MAPK phosphatase (MKP)-1. Therefore, the aim of this study was to address whether theophylline repressed cytokine production in a similar, PDE-dependent, MKP-1-mediated manner. Notably, theophylline did not potentiate cAMP release from ASM cells treated with the long-acting beta2-agonist formoterol. Moreover, theophylline (0.1-10 uM) did not increase formoterol-induced MKP-1 messenger RNA expression nor protein up-regulation, consistent with the lack of cAMP generation. However, theophylline (at 10 uM) was antiinflammatory and repressed secretion of the neutrophil chemoattractant cytokine IL-8, which is produced in response to TNF-a. Because theophylline's effects were independent of PDE4 inhibition or antiinflammatory MKP-1, we then wished to elucidate the novel mechanisms responsible. We investigated the impact of theophylline on protein phosphatase (PP) 2A, a master controller of multiple inflammatory signaling pathways, and show that theophylline increases TNF-a-induced PP2A activity in ASM cells. Confirmatory results were obtained in A549 lung epithelial cells. PP2A activators have beneficial effects in ex vivo and in vivo models of respiratory disease. Thus, our study is the first to link theophylline with PP2A activation as a novel mechanism to control respiratory inflammation., Theophylline has two distinct actions in the airways of patients with reversible obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects). While the mechanisms of action of theophylline are not known with certainty, studies in animals suggest that bronchodilatation is mediated by the inhibition of two isozymes of phosphodiesterase (PDE III and, to a lesser extent, PDE IV) while non-bronchodilator prophylactic actions are probably mediated through one or more different molecular mechanisms, that do not involve inhibition of PDE III or antagonism of adenosine receptors. Some of the adverse effects associated with theophylline appear to be mediated by inhibition of PDE III (e.g., hypotension, tachycardia, headache, and emesis) and adenosine receptor antagonism (e.g., alterations in cerebral blood flow). Theophylline increases the force of contraction of diaphragmatic muscles. This action appears to be due to enhancement of calcium uptake through an adenosine-mediated channel., Lung deflation and inflation during cardiac surgery with cardiopulmonary bypass contributes to pulmonary dysfunction postoperatively. Theophylline treatment for lung diseases has traditionally been thought to act by phosphodiesterase inhibition; however, increasing evidence has suggested other plausible mechanisms. We investigated the effects of deflation and reinflation on signaling pathways (p38-mitogen-activated protein kinase [MAPK], extracellular signal-regulated kinase 1 and 2 [ERK1/2], and Akt) and whether theophylline influences the deflation-induced lung injury and associated signaling. Isolated rat lungs were perfused (15 mL/min) with deoxygenated rat blood in bicarbonate buffer and ventilated. After 20 minutes' equilibration, the lungs were deflated (60 minutes, aerobic perfusion 1.5 mL/min), followed by reinflation (60 minutes, anaerobic reperfusion 15 mL/min). Compliance, vascular resistance, and kinase phosphorylation were assessed during deflation and reinflation. The effects of SB203580 (50 uM), a p38-MAPK inhibitor, and theophylline (0.083 mM [therapeutic] or 3 mM [supratherapeutic]) on physiology and signaling were studied. Deflation reduced compliance by 44% compared with continuously ventilated lungs. p38-MAPK and Akt phosphorylation increased (three to fivefold) during deflation and reinflation, and ERK1/2 phosphorylation increased (approximately twofold) during reinflation. SB203580 had no effect on lung physiology or ERK1/2 and Akt activation. Both theophylline doses increased cyclic adenosine monophosphate, but only 3 mM theophylline improved compliance. p38-MAPK phosphorylation was not affected by theophylline; 0.083 mM theophylline inhibited reinflation-induced ERK1/2 phosphorylation (72% + or - 3%); and 3 mM theophylline inhibited Akt phosphorylation during deflation (75% + or - 5%) and reinflation (87% + or - 4%). Lung deflation and reinflation stimulates differential p38-MAPK, ERK1/2, and Akt activation, suggesting a role in lung injury during cardiopulmonary bypass. However, p38-MAPK was not involved in the compromised compliance. A supratherapeutic theophylline dose protected lungs against deflation-induced injury and was associated with inhibition of phosphoinositide 3-kinase/Akt rather than phosphodiesterase., Theophylline and aminophylline have been widely used as inhibitors of phosphodiesterase when examining the role of cAMP in regulating cell function. In reality, however, these phosphodiesterase inhibitors may have additional sites of action that could complicate the interpretation of the results. These additional sites of action could include antagonism of inhibitory adenosine autoreceptors and release of intracellular calcium. The purpose of the present study was to determine which of the above three is the primary mechanism by which theophylline and aminophylline affect transmitter release at the mammalian neuromuscular junction. Quantal release measurements were made using intracellular recording techniques. A variety of drugs were used to elucidate this pathway. Isoproterenol, an adenylate cyclase activator, was first used to establish the effect of enhanced levels of cAMP. Theophylline application on its own or in the presence of a drug combination that blocked the adenosine receptor and phosphodiesterase pathways caused significant release depression, opposite to what is expected if it was functioning to enhance cAMP levels. However, when applied in the presence of a drug combination that blocked the adenosine receptor, phosphodiesterase and intracellular ryanodine calcium pathways, theophylline was unable to depress release. Therefore, it was concluded that the major mechanism of action of theophylline is depression of transmitter release by causing the release of intracellular calcium. Aminophylline application alone resulted in a significant enhancement of release. However, when coupled with an adenosine receptor blocker, the ability of aminophylline to enhance transmitter release was blocked, suggesting that its dominant mechanism of action is adenosine receptor inhibition. Taken together, these results indicate that the use of theophylline and aminophylline is inappropriate when examining the role of cAMP at the mammalian neuromuscular junction.
Record name Theophylline
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Color/Form

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1)

CAS No.

58-55-9, 5967-84-0
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Melting Point

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name THEOPHYLLINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A solution of 5 mM 8-(3-aminopropyl)-theophylline (R.C. Boguslaski et al., 1980) in 0.1 M carbonate buffer, pH 8.0, was incubated with an N-hydroxysuccinimide ester activated dextran surface (according to Example I.3.2) overnight at 25° C., whereupon the surface was washed with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the method of Cook et al, Res. Comm. Chem. Path. Pharm. 13:497(1976), 4,5-diamino-1,3-dimethylpyrimidine-2,6-dione is heated with glutaric anhydride to yield the following: ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 502 mg (0.86 mmol) of the theophylline derivative in 8 ml of methanol was added, under argon atmosphere, 360 mg (1.90 mmol) of p-toluenesulfonic acid monohydrate, and the mixture was heated under reflux for 4 hours. The reaction mixture was cooled to room temperature, adjusted to a pH value of 10 by the addition of a saturated aqueous solution of sodium hydrogencarbonate, and then extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate and concentrated by evaporation under reduced pressure. The residue (540 mg) was subjected to silica gel column chromatography, eluted with chloroform-methanol (50:1), to give 225 mg (0.45 mmol) of 7-[2-[4-[5-(3-methoxy-4-hydroxyphenyl)-2,4]-pentadienoyl]piperazin-1-yl]ethyl]theophylline.
Name
theophylline
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5 mg of 8-propylcarboxytheophylline was dissolved in 1 ml of DMF, and added with 3 mg of N-hydroxysuccinimide and 5 mg of water-soluble carbodiimide, followed by stirring at room temperature for 2 hours, to obtain activated theophylline. 10 mg of bovine serum albumin (BSA) was dissolved in 1 ml of a 0.1M aqueous solution of sodium hydrogencarbonate and added with 500 μl of the aforementioned activated theophylline solution. The mixed solution was allowed to stand at room temperature for an hour, and then unreacted substances were removed through a SEPHADEX G-25 (produced by Pharmacia Co.) column preliminarily equilibrated with PBS to obtain 9 mg of the objective large molecule antigen (theophylline-BSA conjugate)
Name
8-propylcarboxytheophylline
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Theophylline
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Theophylline
Reactant of Route 3
Theophylline
Reactant of Route 4
Reactant of Route 4
Theophylline
Reactant of Route 5
Theophylline
Reactant of Route 6
Theophylline
Customer
Q & A

ANone: While the precise mechanism of action in humans remains unclear, theophylline is known to inhibit phosphodiesterases (PDEs), particularly PDE4. [, ] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. []

ANone: Increased cAMP levels activate protein kinase A (PKA), which in turn, inhibits tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis, ultimately contributing to reduced inflammation. [, ]

ANone: The molecular formula of this compound is C7H8N4O2, and its molecular weight is 180.164 g/mol. []

ANone: this compound exhibits a maximum UV absorbance (λ max) at 272 nm. []

ANone: Yes, this compound can be administered intravenously, often as aminophylline. Studies show verapamil hydrochloride, at concentrations between 0.1 and 0.4 mg/mL, can be safely added to commercially available premixed this compound in 5% dextrose injection (this compound concentrations of 0.4 to 4.0 mg/mL). These admixtures remain stable for up to 24 hours at room temperature without significant loss of potency of either drug. []

ANone: This section is not applicable as the provided research does not focus on this compound's catalytic properties.

ANone: This section is not applicable as the provided research does not delve into computational chemistry or modeling aspects of this compound.

ANone: this compound formulations with slower in vitro dissolution rates, such as sustained-release tablets, exhibit complete bioavailability and can achieve more stable plasma concentrations over extended dosing intervals (8-12 hours). []

ANone: Core-in-cup tablets containing this compound and varying concentrations of acacia as a binder can achieve zero-order release of this compound for extended periods in simulated gastrointestinal fluids. The acacia concentration significantly influences the drug release rate. []

ANone: This section is not applicable as the provided research does not directly address SHE regulations related to this compound.

ANone: this compound clearance in adults is highly variable and can be influenced by factors such as obesity, smoking habits, diet, and the presence of diseases like hepatic cirrhosis, acute pulmonary edema, cor pulmonale, and viral respiratory infections. []

ANone: Neonates exhibit a prolonged this compound half-life, low clearance rates, a larger apparent volume of distribution, and decreased protein binding compared to children and adults. []

ANone: Hemodialysis significantly increases this compound clearance, necessitating dose adjustments during dialysis to maintain therapeutic blood levels. []

ANone: Yes, various medications can interact with this compound. For example: * Cimetidine, ciprofloxacin, and erythromycin can decrease this compound clearance, increasing the risk of toxicity. [, ] * Verapamil's effect on this compound pharmacokinetics remains unclear, with studies showing conflicting results. [] * Macrolides like erythromycin and clarithromycin may interact with this compound by competing for hepatic uptake via organic anion transporter 2, rather than through CYP1A2 inhibition as previously thought. [] * Gatifloxacin can decrease the clearance rate of this compound sustained-release tablets by 13.8%. []

ANone: Yes, this compound primarily binds to albumin. While binding is generally stable in healthy individuals, it can be affected by pH and non-esterified fatty acid (NEFA) concentrations. [] Higher this compound concentrations can also lead to increased unbound (free) this compound, potentially increasing the risk of toxicity. []

ANone: In a study using beagles, this compound at 40 mg/kg significantly decreased airway responsiveness to inhaled methacholine. []

ANone: Studies in ovine fetuses demonstrate that this compound acts as a respiratory stimulant, lowering the CO2 threshold for breathing and increasing sensitivity to CO2. []

ANone: Case studies suggest that both chronic oral and acute intravenous this compound administration can increase neural activation to the diaphragm, particularly on the more affected side in individuals with asymmetric cervical spinal cord injury. This may be due to activation of latent bulbospinal respiratory pathways. []

ANone: Research suggests that this compound, in combination with dexamethasone, can reduce cigarette smoke extract (CSE)-induced inflammation in U937 cells. This effect may be mediated by inhibition of the PI3K/Akt pathway and prevention of CSE-induced reduction in HDAC2 expression. []

ANone: In vitro studies show that both silymarin and this compound significantly decrease the secretion of IL-4 from activated human basophils. Neither drug had a significant effect on TNFα secretion. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.